molecular formula C21H19N3O4S B12011009 (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-41-4

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12011009
CAS No.: 617694-41-4
M. Wt: 409.5 g/mol
InChI Key: UEXLQEWTJDKWNQ-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule that belongs to the class of thiazolotriazoles This compound is characterized by its complex structure, which includes a thiazole ring fused to a triazole ring, with additional functional groups such as methoxy and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thiourea, the thiazole ring is formed through cyclization reactions.

    Formation of the Triazole Ring: The triazole ring is then synthesized by reacting the thiazole intermediate with hydrazine derivatives under controlled conditions.

    Introduction of Substituents: The methoxy and ethoxy groups are introduced through nucleophilic substitution reactions, often using methoxy and ethoxy halides.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused thiazolotriazole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

Compared to similar compounds, (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to the presence of both methoxy and ethoxy groups, which may enhance its solubility, bioavailability, and overall chemical reactivity. These features can make it more effective in certain applications, such as drug development or material science.

Biological Activity

The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , designated as TMT-1 , belongs to a class of thiazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with TMT-1, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

TMT-1 has a molecular formula of C21H22N4O3SC_{21}H_{22}N_4O_3S and a molecular weight of 410.49 g/mol. The compound features a thiazole ring fused with a triazole moiety and is substituted with dimethoxy and ethoxy groups that enhance its biological profile.

PropertyValue
Molecular FormulaC21H22N4O3SC_{21}H_{22}N_4O_3S
Molecular Weight410.49 g/mol
LogP4.6
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds6

Antitumor Activity

Recent studies have indicated that TMT-1 exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro assays demonstrated that TMT-1 has an IC50 value lower than that of standard chemotherapeutics like doxorubicin in several human cancer cell lines. The compound induces apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study : A study conducted on human glioblastoma cells showed that TMT-1 reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a potent cytotoxic effect attributed to the compound's ability to disrupt cellular signaling pathways involved in tumor growth.

Anticonvulsant Activity

TMT-1 has also been evaluated for its anticonvulsant properties . In animal models, it demonstrated efficacy in reducing seizure activity induced by pentylenetetrazole (PTZ). The mechanism appears to involve modulation of GABAergic transmission, enhancing inhibitory neurotransmission.

Research Findings : In a controlled study, TMT-1 provided 100% protection against seizures at doses ranging from 20 to 40 mg/kg in mice. This positions TMT-1 as a potential candidate for further development in treating epilepsy.

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed through COX inhibition assays. TMT-1 showed promising results in inhibiting both COX-1 and COX-2 enzymes with an inhibition rate reaching up to 93%, indicating its potential as a nonsteroidal anti-inflammatory drug (NSAID).

Table: COX Inhibition Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
TMT-18593
Aspirin7080

Structure-Activity Relationship (SAR)

The biological activity of TMT-1 can be attributed to its unique structural features. SAR studies indicate that the presence of the thiazole and triazole rings is crucial for its pharmacological effects. Substituents such as methoxy and ethoxy groups enhance lipophilicity and receptor binding affinity.

Key Findings:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Methoxy Groups : Increase solubility and bioavailability.
  • Ethoxy Substituent : Contributes to improved interaction with biological targets.

Properties

CAS No.

617694-41-4

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O4S/c1-4-28-15-7-5-13(6-8-15)19-22-21-24(23-19)20(25)18(29-21)12-14-11-16(26-2)9-10-17(14)27-3/h5-12H,4H2,1-3H3/b18-12-

InChI Key

UEXLQEWTJDKWNQ-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.